molecular formula C8H6BrN3O B2801552 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 57508-64-2

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2801552
CAS No.: 57508-64-2
M. Wt: 240.06
InChI Key: MOWCNQAKRIHBCM-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a bromophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation . The compound can also interact with cellular membranes, leading to disruption of membrane integrity and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 5-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 5-(3-Methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further functionalization. Additionally, the compound’s ability to exhibit antimicrobial and anticancer activities sets it apart from other similar compounds .

Biological Activity

3-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, supported by data tables and relevant research studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₆BrN₃O
  • Molecular Weight : 240.06 g/mol
  • CAS Number : 1105193-10-9

The presence of the bromophenyl group in its structure is significant for its biological activity. The triazole ring is known for contributing to various pharmacological effects.

Anticancer Activity

Research has demonstrated that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation in various cancer lines:

CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-7 (Breast Cancer)27.3
Other Triazole DerivativeHCT-116 (Colon Cancer)6.2

The compound exhibited a notable IC₅₀ value against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively studied. The following table summarizes findings related to the antibacterial activity of this compound:

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

These results suggest that this compound may serve as a viable antibacterial agent against common pathogens.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The following data illustrate the antifungal activity of related compounds:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundCandida albicans50
Other Triazole DerivativeAspergillus niger40

These findings indicate that the compound could be effective against fungal infections.

The biological activities of triazoles are often attributed to their ability to interfere with cellular processes. For instance:

  • Anticancer Mechanism : Triazoles may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.
  • Antibacterial Mechanism : They can disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A study found that modifications to the triazole structure enhanced cytotoxicity against MCF-7 cells significantly compared to standard treatments like doxorubicin .
  • In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups .

Properties

IUPAC Name

3-(3-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWCNQAKRIHBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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